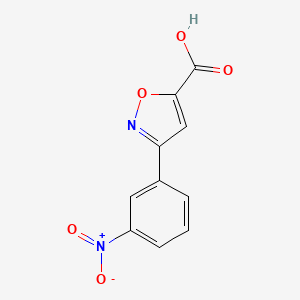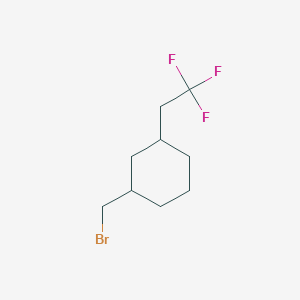
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane, Mixture of Diastereomers is a compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these functional groups and the cyclohexane ring structure makes this compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane typically involves the bromination of a suitable precursor compound. One common method involves the reaction of cyclohexane with bromine in the presence of a catalyst to introduce the bromomethyl group. The trifluoroethyl group can be introduced through a subsequent reaction with a trifluoroethylating agent. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Comparison with Similar Compounds
Similar compounds to 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane include:
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane: This compound has the same functional groups but differs in the position of the trifluoroethyl group on the cyclohexane ring.
1-(chloromethyl)-3-(2,2,2-trifluoroethyl)cyclohexane: This compound has a chloromethyl group instead of a bromomethyl group.
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene: This compound has a benzene ring instead of a cyclohexane ring. The uniqueness of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14BrF3 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C9H14BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChI Key |
MESQFVXMSQEMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CBr)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


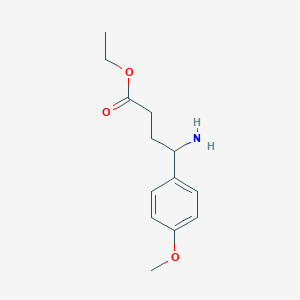
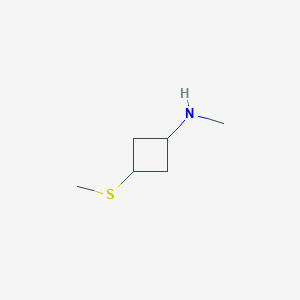

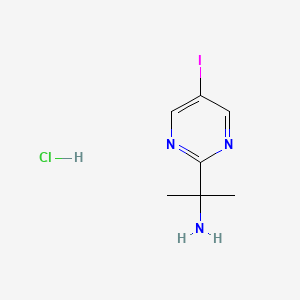


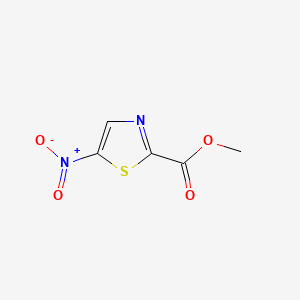


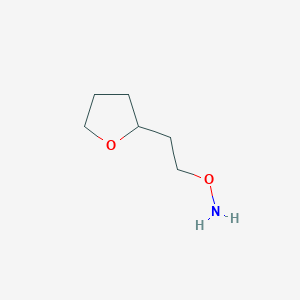
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)

